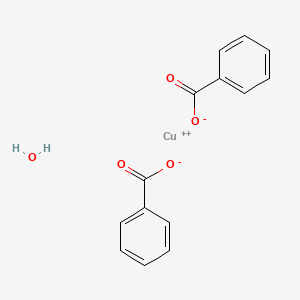
Benzoic acid copper(II) salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzoic acid copper(II) salt hydrate, also known as copper(II) benzoate hydrate, is a coordination compound with the chemical formula C14H12CuO5. It is a blue crystalline solid that is used in various scientific and industrial applications. This compound is known for its unique properties, including its ability to form complexes with other molecules and its role in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoic acid copper(II) salt hydrate can be synthesized through the reaction of benzoic acid with copper(II) sulfate in an aqueous solution. The reaction typically involves the following steps:
- Dissolve benzoic acid in water.
- Add copper(II) sulfate to the solution.
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool, leading to the precipitation of this compound as a blue solid.
The reaction can be represented by the following equation:
4C6H5CO2K+2CuSO4⋅5H2O→Cu2(C6H5CO2)4(H2O)2+2K2SO4+8H2O
Properties
Molecular Formula |
C14H12CuO5 |
|---|---|
Molecular Weight |
323.79 g/mol |
IUPAC Name |
copper;dibenzoate;hydrate |
InChI |
InChI=1S/2C7H6O2.Cu.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2/q;;+2;/p-2 |
InChI Key |
MWVGMUIXQFOPRU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)

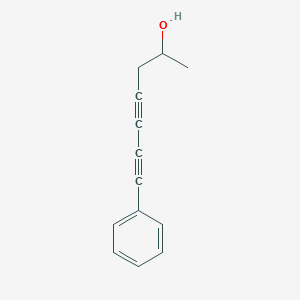
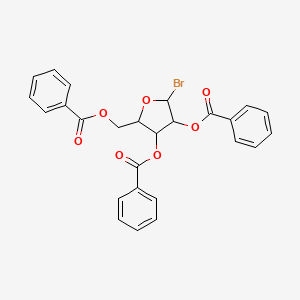


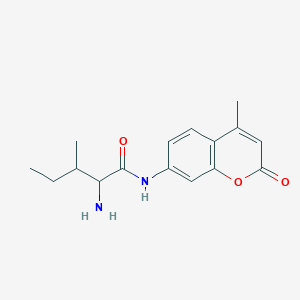

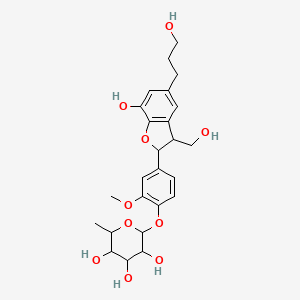
![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)


